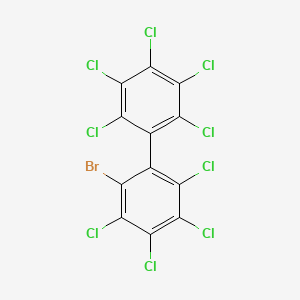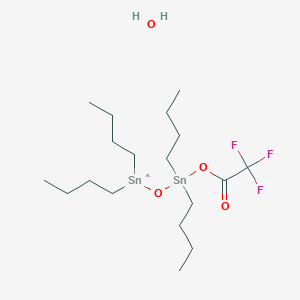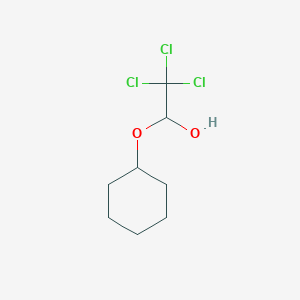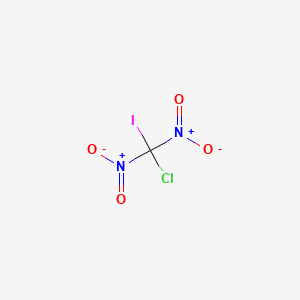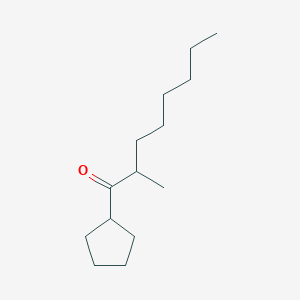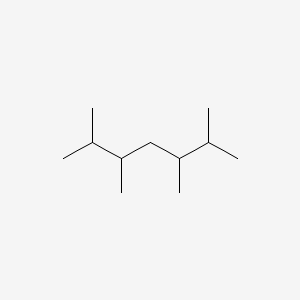![molecular formula C9H8F6O3 B14652192 4-{[(Prop-2-yn-1-yl)oxy]methyl}-2,2-bis(trifluoromethyl)-1,3-dioxolane CAS No. 51125-54-3](/img/structure/B14652192.png)
4-{[(Prop-2-yn-1-yl)oxy]methyl}-2,2-bis(trifluoromethyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Prop-2-yn-1-yl)oxy]methyl}-2,2-bis(trifluoromethyl)-1,3-dioxolane is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dioxolane ring substituted with trifluoromethyl groups and a prop-2-yn-1-yloxy methyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Prop-2-yn-1-yl)oxy]methyl}-2,2-bis(trifluoromethyl)-1,3-dioxolane typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a dioxolane derivative with a prop-2-yn-1-yloxy methylating agent in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-{[(Prop-2-yn-1-yl)oxy]methyl}-2,2-bis(trifluoromethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of substituted dioxolane derivatives .
Scientific Research Applications
4-{[(Prop-2-yn-1-yl)oxy]methyl}-2,2-bis(trifluoromethyl)-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-{[(Prop-2-yn-1-yl)oxy]methyl}-2,2-bis(trifluoromethyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, potentially modifying biological molecules or acting as a catalyst in certain processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Shares the prop-2-yn-1-yloxy group but differs in the core structure.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a similar prop-2-yn-1-yloxy group but has a benzoylbenzoic acid core.
2-methoxy-4-(prop-2-en-1-yl)phenol: Features a prop-2-en-1-yl group and a phenol core.
Uniqueness
4-{[(Prop-2-yn-1-yl)oxy]methyl}-2,2-bis(trifluoromethyl)-1,3-dioxolane is unique due to its dioxolane ring substituted with trifluoromethyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
51125-54-3 |
|---|---|
Molecular Formula |
C9H8F6O3 |
Molecular Weight |
278.15 g/mol |
IUPAC Name |
4-(prop-2-ynoxymethyl)-2,2-bis(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H8F6O3/c1-2-3-16-4-6-5-17-7(18-6,8(10,11)12)9(13,14)15/h1,6H,3-5H2 |
InChI Key |
CEXGXKCIRXMZPI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC1COC(O1)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


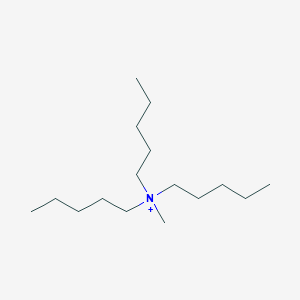


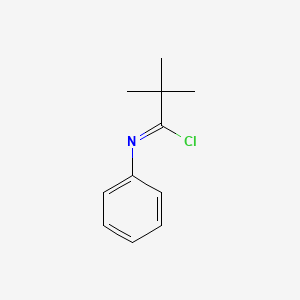

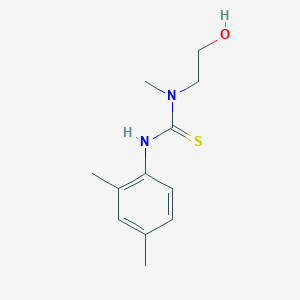

![4-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14652135.png)
